LogP and Topological Polar Surface Area (TPSA) Comparison with Isoquinoline-5-carbonitrile and 3-Aminoisoquinoline
3-Aminoisoquinoline-5-carbonitrile (1) exhibits an experimentally predicted logP of 1.69 and a TPSA of 62.7 Ų . Isoquinoline-5-carbonitrile (2), which lacks the 3-amino group, has a logP of 1.39 and TPSA of 36.7 Ų . 3-Aminoisoquinoline (3), which lacks the 5-carbonitrile, has a logP of 2.40 and TPSA of 38.9 Ų [1]. The target compound thus occupies a distinct intermediate lipophilicity space while offering a TPSA that is approximately 70% higher than either comparator, reflecting the contribution of both polar functional groups.
| Evidence Dimension | Lipophilicity (logP) and polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 1.69; TPSA = 62.7 Ų |
| Comparator Or Baseline | Isoquinoline-5-carbonitrile: LogP = 1.39, TPSA = 36.7 Ų ; 3-Aminoisoquinoline: LogP = 2.40, TPSA = 38.9 Ų [1] |
| Quantified Difference | ΔLogP: +0.30 vs (2), -0.71 vs (3). ΔTPSA: +26.0 Ų vs (2), +23.8 Ų vs (3). |
| Conditions | Predicted/calculated values from vendor and database entries using standard XLogP and TPSA algorithms. |
Why This Matters
The intermediate logP value suggests a balanced ADME profile distinct from the more lipophilic 3-aminoisoquinoline and the less lipophilic isoquinoline-5-carbonitrile, while the elevated TPSA indicates stronger hydrogen-bonding capacity that may translate into differentiated target engagement.
- [1] Kuujia. Isoquinolin-3-amine CAS 25475-67-6. https://ja.kuujia.com/cas-25475-67-6.html (accessed 2026-04-24). View Source
